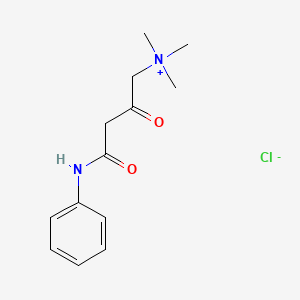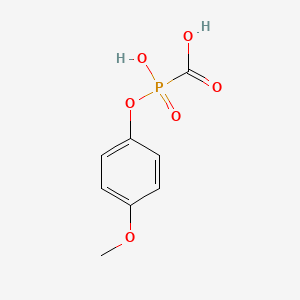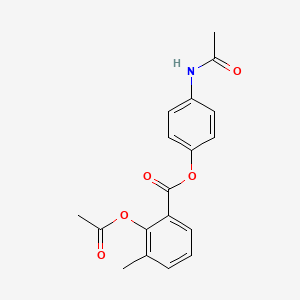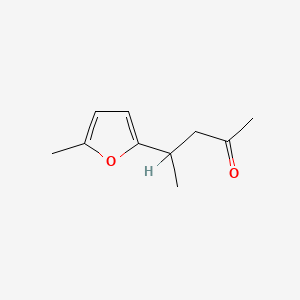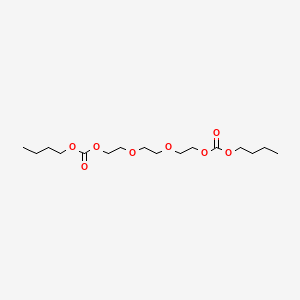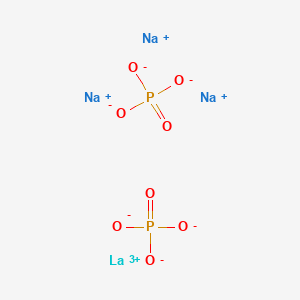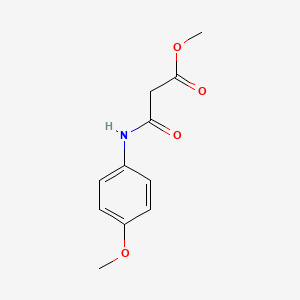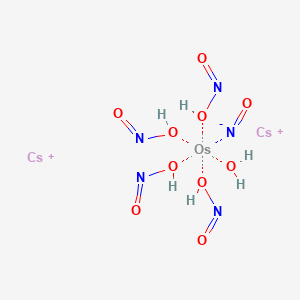
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is a complex inorganic compound with the molecular formula Cs2H6N5O10Os+ It is characterized by the presence of four nitrito groups and one nitrosyl group coordinated to an osmium center, along with two cesium ions and a hydroxide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with nitrite salts in the presence of cesium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
OsO4+4CsNO2+2H2O→Cs2[Os(NO2)4(NO)]+2HNO3
Industrial Production Methods
Industrial production methods for dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) are not well-documented due to its specialized nature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The nitrito and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state osmium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new complexes with different ligands.
Scientific Research Applications
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: Its catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) exerts its effects involves the coordination of its ligands to the osmium center. The nitrito and nitrosyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Dicesium tetrakis(nitrito-N)osmate(2-): Similar in structure but lacks the nitrosyl group.
Dipotassium tetrakis(nitrito-N)osmate(2-): Similar coordination environment but with potassium ions instead of cesium.
Dicesium tetrakis(nitrito-N)ruthenate(2-): Contains ruthenium instead of osmium.
Uniqueness
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is unique due to the presence of both nitrito and nitrosyl ligands coordinated to the osmium center. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and research.
Properties
CAS No. |
94022-53-4 |
|---|---|
Molecular Formula |
Cs2H6N5O10Os+ |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
dicesium;nitrous acid;nitroxyl anion;osmium;hydrate |
InChI |
InChI=1S/2Cs.4HNO2.NO.H2O.Os/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;; |
InChI Key |
QPJQXCAYXLKXLI-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.O.[Cs+].[Cs+].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


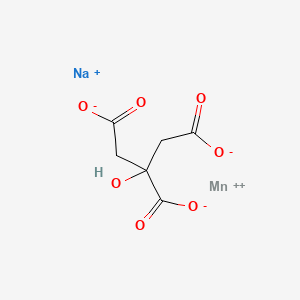
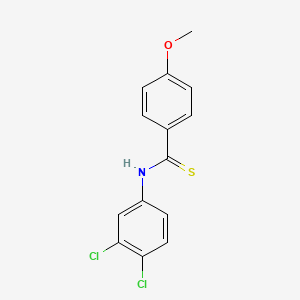
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

